delta-Hemolysin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Delta-Hemolysin is a toxin produced by the bacterium Staphylococcus aureus. It is a member of the phenol-soluble modulins (PSMs) family and plays a crucial role in the pathogenesis of Staphylococcus aureus infections. This compound is known for its ability to lyse red blood cells, contributing to the bacterium’s virulence.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Delta-Hemolysin is typically produced by Staphylococcus aureus during its growth. The gene encoding this compound is located within the RNAIII region of the agr operon. The production of this compound can be induced under specific growth conditions, such as in the presence of certain nutrients or environmental stresses.

Industrial Production Methods: Industrial production of this compound involves culturing Staphylococcus aureus strains under controlled conditions to maximize toxin production. The bacteria are grown in bioreactors, and the toxin is subsequently purified using techniques such as chromatography and mass spectrometry.

Análisis De Reacciones Químicas

Types of Reactions: Delta-Hemolysin primarily undergoes interactions with cell membranes, leading to cell lysis. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution.

Common Reagents and Conditions: The activity of this compound is influenced by factors such as pH, temperature, and the presence of specific ions. For example, calcium ions can enhance the hemolytic activity of this compound.

Major Products Formed: The primary product of this compound activity is the lysis of red blood cells, resulting in the release of hemoglobin and other intracellular components.

Aplicaciones Científicas De Investigación

Delta-Hemolysin has several applications in scientific research:

Biology: It is used to study the mechanisms of bacterial virulence and host-pathogen interactions. Researchers use this compound to investigate how causes infections and evades the immune system.

Medicine: this compound is studied for its role in various infections, including skin infections, pneumonia, and sepsis. Understanding its mechanism of action can help in developing new therapeutic strategies.

Industry: this compound can be used in the development of diagnostic tools for detecting infections. It is also used in the production of vaccines and other immunological reagents.

Mecanismo De Acción

Delta-Hemolysin exerts its effects by integrating into the cell membranes of target cells, forming pores that disrupt membrane integrity. This leads to the leakage of cellular contents and ultimately cell death. The toxin targets specific receptors on the cell surface, and its activity is regulated by the agr operon in Staphylococcus aureus .

Comparación Con Compuestos Similares

Delta-Hemolysin is part of a family of toxins produced by Staphylococcus aureus, including alpha-Hemolysin, beta-Hemolysin, and gamma-Hemolysin.

Alpha-Hemolysin: Forms pores in cell membranes, leading to cell lysis. It is well-studied and known for its role in severe infections.

Beta-Hemolysin: Has sphingomyelinase activity, targeting sphingomyelin in cell membranes.

Gamma-Hemolysin: Comprises two components that form pores in leukocytes and erythrocytes.

This compound is unique in its ability to modulate the properties of bacterial membrane vesicles and its specific interactions with host cell membranes .

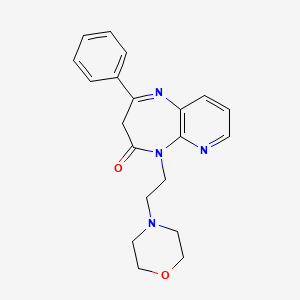

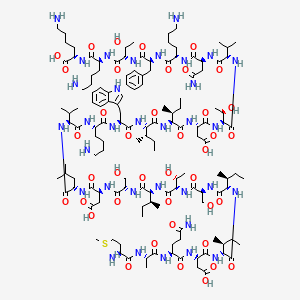

Propiedades

Número CAS |

74838-20-3 |

|---|---|

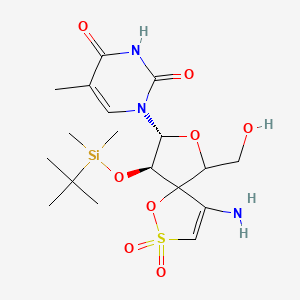

Fórmula molecular |

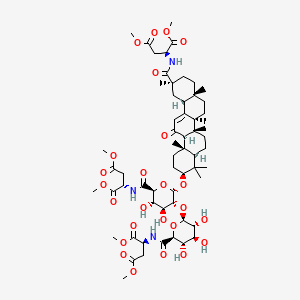

C137H227N33O40S |

Peso molecular |

3008.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C137H227N33O40S/c1-22-69(12)104(129(201)158-94(62-101(182)183)124(196)169-110(76(19)174)135(207)162-103(68(10)11)128(200)157-91(59-98(144)177)118(190)148-83(44-32-36-51-138)115(187)153-89(57-78-40-28-27-29-41-78)121(193)168-109(75(18)173)134(206)150-84(45-33-37-52-139)114(186)151-87(137(209)210)47-35-39-54-141)165-132(204)107(72(15)25-4)163-122(194)90(58-79-63-145-82-43-31-30-42-80(79)82)154-116(188)85(46-34-38-53-140)149-127(199)102(67(8)9)161-120(192)88(56-66(6)7)152-119(191)92(60-99(178)179)156-125(197)95(64-171)159-131(203)106(71(14)24-3)167-136(208)111(77(20)175)170-126(198)96(65-172)160-130(202)105(70(13)23-2)166-133(205)108(73(16)26-5)164-123(195)93(61-100(180)181)155-117(189)86(48-49-97(143)176)147-112(184)74(17)146-113(185)81(142)50-55-211-21/h27-31,40-43,63,66-77,81,83-96,102-111,145,171-175H,22-26,32-39,44-62,64-65,138-142H2,1-21H3,(H2,143,176)(H2,144,177)(H,146,185)(H,147,184)(H,148,190)(H,149,199)(H,150,206)(H,151,186)(H,152,191)(H,153,187)(H,154,188)(H,155,189)(H,156,197)(H,157,200)(H,158,201)(H,159,203)(H,160,202)(H,161,192)(H,162,207)(H,163,194)(H,164,195)(H,165,204)(H,166,205)(H,167,208)(H,168,193)(H,169,196)(H,170,198)(H,178,179)(H,180,181)(H,182,183)(H,209,210)/t69-,70-,71-,72-,73-,74-,75+,76+,77+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-/m0/s1 |

Clave InChI |

FWPKHBSTLJXXIA-CATQOQJWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

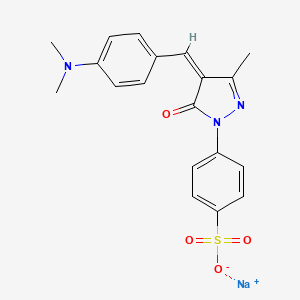

![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)